1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one
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Overview
Description
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9BrO3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with an ethanone group. It is known for its diverse applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one can be achieved through various methods. One common synthetic route involves the bromination of paeonol (2-hydroxy-4-methoxyacetophenone) in the presence of bromine and a suitable solvent such as methylene chloride at room temperature . The reaction can also be carried out in acetic acid or acetic anhydride under similar conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ethanone group can be reduced to form alcohols.
Common reagents used in these reactions include bromine, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity.
Comparison with Similar Compounds
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one can be compared with other similar compounds such as:
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the hydroxyl group.
2-Bromo-1-(4-methylphenyl)ethanone: Similar structure but has a methyl group instead of a methoxy group.
2-Propanone, 1-(4-methoxyphenyl): Similar structure but lacks the bromine atom.
The presence of the bromine atom, hydroxyl group, and methoxy group in this compound makes it unique and imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C9H9BrO3 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
1-(2-bromo-4-hydroxy-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO3/c1-5(11)6-3-9(13-2)8(12)4-7(6)10/h3-4,12H,1-2H3 |
InChI Key |
CNWGXGYCTUWGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)O)OC |
Origin of Product |
United States |
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